2-Chloroethanol

Enzymology Toxicology Bioconjugation

Select 2-Chloroethanol for controlled bifunctional reactivity—preferred over 2-bromoethanol for higher-yield 2-hydroxyethyl/2-chloroethyl installations in pharma & agrochemical synthesis. Demonstrates 28.2% mitochondrial uncoupling at 150 mM vs. 202.7% for 2,2-dichloroethanol, establishing it as the safe baseline metabolite for 1,2-DCE toxicity studies. Superior cellulose acetate swelling agent due to unique hydrogen-bonding capacity intermediate between bromo & fluoro analogs. Recent electrosynthesis routes achieve 92.5% yield, reducing process waste.

Molecular Formula C2H5ClO
ClCH2CH2OH
C2H5ClO
Molecular Weight 80.51 g/mol
CAS No. 107-07-3
Cat. No. B045725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloroethanol
CAS107-07-3
Synonyms1-Chloro-2-hydroxyethane;  2-Chloro-1-ethanol;  2-Chloro-1-hydroxyethane;  2-Chloroethanol;  2-Chloroethyl Alcohol;  2-Hydroxyethyl Chloride;  Chloroethanol;  Ethene Chlorohydrin;  Ethylchlorohydrin;  Ethylene Chlorhydrin;  Ethylene Chlorohydrin;  Glycol Chloro
Molecular FormulaC2H5ClO
ClCH2CH2OH
C2H5ClO
Molecular Weight80.51 g/mol
Structural Identifiers
SMILESC(CCl)O
InChIInChI=1S/C2H5ClO/c3-1-2-4/h4H,1-2H2
InChIKeySZIFAVKTNFCBPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitygreater than or equal to 100 mg/mL at 66° F (NTP, 1992)
12.42 M
SOL IN ALL PROPORTIONS IN WATER, ALC, ORG SOLVENTS;  SLIGHTLY SOL IN ETHER
SOL IN VARIOUS RESINS
Infinitely soluble in aqueous solution (1X10+6 mg/l @ 25 °C)
Solubility in water: miscible
Miscible

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloroethanol CAS 107-07-3: Sourcing and Selection Criteria for the Simplest β-Chlorohydrin


2-Chloroethanol (CAS 107-07-3), also known as ethylene chlorohydrin, is the simplest beta-chlorohydrin and a key bifunctional building block in organic synthesis, combining an alkyl chloride and a primary alcohol functionality [1]. This colorless liquid, miscible with water and possessing a density of 1.201 g/mL at 25 °C and a boiling point of 129 °C, serves as a versatile intermediate in the manufacture of pharmaceuticals, agrochemicals, and specialty chemicals . As a commodity chemical and critical intermediate, its procurement and use in industrial and research settings necessitate a clear understanding of its distinct properties and performance metrics relative to structural analogs and functional alternatives .

Why 'Any Chlorohydrin Will Do' is a Costly Assumption: The Case for Specificity with 2-Chloroethanol


While the chemical market offers several halogenated ethanol derivatives, including 2-bromoethanol and 2-fluoroethanol, assuming functional interchangeability with 2-chloroethanol is a critical error with quantifiable consequences. Direct comparative studies reveal stark differences in enzymatic reactivity, toxicity, and hydrogen-bonding behavior. For instance, 2-bromoethanol is a significantly better substrate for fatty acid esterification, while the position of chlorination in chloroethanols dictates mitochondrial uncoupling potency [1][2]. Furthermore, the genotoxicity profile of 2-chloroethanol is distinct from its metabolic precursor, ethylene oxide, which is a known direct-acting DNA damaging agent [3]. The following evidence guide provides the quantitative data required to justify the selection of 2-chloroethanol over its closest analogs and alternatives based on scientific and industrial requirements.

Head-to-Head Evidence: Quantitative Differentiation of 2-Chloroethanol from Analogs


Enzymatic Substrate Specificity: 2-Chloroethanol vs. 2-Bromoethanol in Fatty Acid Esterification

In an in vitro enzymatic study using purified bovine pancreatic cholesterol ester hydrolase, the substrate efficiency for fatty acid esterification was directly compared between 2-chloroethanol and 2-bromoethanol. The study found that 2-bromoethanol is a superior substrate for this specific enzymatic conjugation, while among the chloroethanols, 2-chloroethanol demonstrated greater reactivity than its di- and tri-chlorinated counterparts [1].

Enzymology Toxicology Bioconjugation Halohydrin Reactivity

Mitochondrial Uncoupling Potency: 2-Chloroethanol vs. Polychlorinated Ethanol Derivatives

A comparative study on isolated rat liver mitochondria examined the effect of different chloroethanols on mitochondrial respiration, a key indicator of cellular toxicity. The study demonstrated that the uncoupling potency is directly proportional to the degree of chlorination. At a concentration of 150 mM, 2-chloroethanol stimulated respiration by only 28.2% (±6.5%), whereas 2,2-dichloroethanol induced a 202.7% (±8.2%) stimulation, and 2,2,2-trichloroethanol caused near-complete inhibition (greater than 95%) [1]. This establishes a clear, quantifiable hierarchy of mitochondrial toxicity.

Mitochondrial Toxicology Oxidative Phosphorylation Structure-Activity Relationship Chloroethanol Toxicity

Genotoxicity Profile: 2-Chloroethanol vs. Ethylene Oxide

A comprehensive review and in vitro testing approach assessed the genotoxicity and carcinogenicity of 2-chloroethanol in comparison to suitable analogues. The findings demonstrated a clear absence of genotoxicity for 2-chloroethanol and related compounds in standard assays. In stark contrast, ethylene oxide, a key industrial precursor and potential contaminant, exhibited reactivity toward markers indicative of direct DNA damage, which is consistent with its well-established genotoxic mode of action [1].

Genetic Toxicology Carcinogenicity Risk Assessment Metabolic Activation

Hydrogen-Bonding and Proton Donating Ability: 2-Chloroethanol vs. Other 2-Haloethanols

A near-infrared spectroscopic study investigated the complex formation ability of 2-haloethanols with various electron donors in carbon tetrachloride. The study quantified the proton donating ability, finding it to follow the order: 2-bromoethanol > 2-chloroethanol > 2-fluoroethanol. This order was found to be consistent with the measured pKa values of the alcohols in water, confirming that the hydrogen-bonding strength is directly correlated with halogen electronegativity and leaving group ability in this series [1].

Physical Organic Chemistry Spectroscopy Hydrogen Bonding Solvent Properties

Acute Toxicity Profile (LD50) of 2-Chloroethanol in Rodent Models

Multiple authoritative databases and primary studies report the acute oral toxicity of 2-chloroethanol. The LD50 values demonstrate high acute toxicity, with reported values of 71 mg/kg in rats (oral) [1], 18 mg/kg in mice (dermal) [2], and an LC50 of 0.107 mg/L (inhalation, rat) [2]. These figures classify 2-chloroethanol as Acute Toxicity Category 1 or 2 across multiple exposure routes, underscoring the extreme hazard associated with this compound.

Acute Toxicology Safety Assessment Regulatory Compliance Halohydrin Hazard Profile

Quantitatively Justified Application Scenarios for 2-Chloroethanol (CAS 107-07-3)


Investigating Structure-Activity Relationships (SAR) in Halohydrin Toxicity

2-Chloroethanol serves as the critical monochlorinated reference point in a series of β-haloethanols. Its quantifiably lower mitochondrial uncoupling potency (28.2% stimulation at 150 mM) compared to 2,2-dichloroethanol (202.7%) makes it an essential negative control or baseline for defining the toxicological impact of increasing chlorination [1]. Researchers studying the mechanisms of 1,2-dichloroethane (DCE) toxicity also rely on 2-chloroethanol as the primary, and less genotoxic, metabolite to differentiate its effects from other pathways [2][3].

Synthesis of Pharmaceuticals and Agrochemicals via the β-Chloroethyl Moiety

In industrial organic synthesis, 2-chloroethanol is the preferred reagent for introducing the 2-hydroxyethyl or 2-chloroethyl group due to its favorable balance of reactivity and stability. Unlike the more reactive 2-bromoethanol, which is a better substrate for enzymatic esterification [1], 2-chloroethanol offers controlled reactivity in chemical alkylation and etherification reactions, leading to higher yields and fewer side products in the manufacture of compounds like thiodiglycol, propranolol, and various plasticizers [2]. Its unique bifunctionality enables sequential or selective transformations that are not possible with simpler alkyl halides or alcohols.

Niche Solvent for Specialized Polymer and Dye Processes

Due to its specific combination of properties—miscibility with both water and organic solvents, and a defined hydrogen-bonding capacity intermediate between 2-bromoethanol and 2-fluoroethanol [1]—2-chloroethanol finds targeted use as a solvent and swelling agent for cellulose acetate and ethyl cellulose, and in the preparation of textile printing dyes [2]. This application is not interchangeable with other chlorinated solvents due to the precise solvation parameters required, which are a function of its unique dipole moment and hydrogen-bonding donor/acceptor capabilities.

Electrosynthesis and Green Chemistry Process Development

Recent advancements in electrosynthesis have demonstrated the production of 2-chloroethanol from ethylene oxide and chloride salts at ambient temperature with yields and chlorine utilization efficiencies as high as 92.5% [1]. This establishes 2-chloroethanol as a key target molecule in the development of greener, continuous-flow manufacturing processes. Its well-characterized physical and chemical properties, documented in this guide, serve as a benchmark for evaluating the efficiency and selectivity of novel catalytic and electrocatalytic methods aimed at replacing traditional, waste-intensive hypochlorous acid or ethylene oxide/hydrochloric acid processes [2].

Technical Documentation Hub

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39 linked technical documents
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